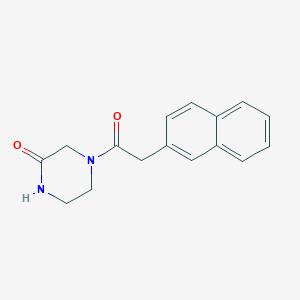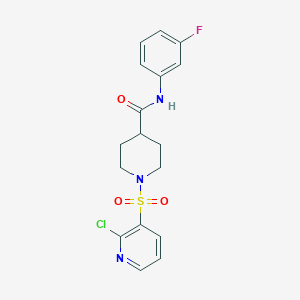![molecular formula C21H25N3O2 B7537585 (2E)-3-(2-methoxyphenyl)-N-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enamide](/img/structure/B7537585.png)
(2E)-3-(2-methoxyphenyl)-N-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-(2-methoxyphenyl)-N-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enamide, also known as MMPP, is a chemical compound that has been of interest to researchers due to its potential applications in the field of medicinal chemistry. MMPP is a small molecule that belongs to the class of propenamides and has been shown to possess a wide range of biological activities.
作用機序
The mechanism of action of (2E)-3-(2-methoxyphenyl)-N-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enamide is not well understood. However, it has been suggested that this compound may exert its biological activities through the inhibition of enzymes or the modulation of signaling pathways. For example, this compound has been shown to inhibit the activity of cholinesterase, which is involved in the degradation of acetylcholine, a neurotransmitter that plays a critical role in cognitive function. This compound has also been shown to modulate the expression of various genes involved in inflammation and tumor growth.
Biochemical and physiological effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. For example, this compound has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. This compound has also been shown to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, this compound has been shown to exhibit anti-inflammatory activity by modulating the expression of various cytokines and chemokines.
実験室実験の利点と制限
The advantages of using (2E)-3-(2-methoxyphenyl)-N-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enamide in lab experiments include its potent biological activities, its small molecular size, and its ease of synthesis. However, there are also some limitations associated with the use of this compound in lab experiments. For example, this compound has been shown to exhibit cytotoxicity at high concentrations, which may limit its use in certain assays. In addition, the mechanism of action of this compound is not well understood, which may limit its use in certain studies.
将来の方向性
There are several future directions for research on (2E)-3-(2-methoxyphenyl)-N-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enamide. One direction is to further investigate the mechanism of action of this compound and to identify its molecular targets. Another direction is to explore the potential applications of this compound in the development of novel therapeutic agents, such as antibacterial or antitumor agents. Additionally, further studies are needed to evaluate the safety and toxicity of this compound in vivo, which will be critical for its potential use in clinical settings.
合成法
The synthesis of (2E)-3-(2-methoxyphenyl)-N-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enamide involves the reaction of 2-methoxybenzaldehyde and 4-(4-methylpiperazin-1-yl)benzene-1-carboxylic acid with prop-2-enamide. The reaction is carried out in the presence of a base and a catalyst to yield this compound as a yellow solid. The synthesis of this compound has been reported in several research articles, and the purity of the compound has been confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
(2E)-3-(2-methoxyphenyl)-N-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enamide has been investigated for its potential applications in the field of medicinal chemistry. It has been shown to possess a wide range of biological activities, including antibacterial, antifungal, antitumor, and anti-inflammatory activities. This compound has also been shown to exhibit potent inhibitory activity against various enzymes, such as cholinesterase, tyrosinase, and α-glucosidase. These properties make this compound a promising candidate for the development of novel therapeutic agents.
特性
IUPAC Name |
(E)-3-(2-methoxyphenyl)-N-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2/c1-23-13-15-24(16-14-23)19-10-8-18(9-11-19)22-21(25)12-7-17-5-3-4-6-20(17)26-2/h3-12H,13-16H2,1-2H3,(H,22,25)/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYNYDOWZDZWEKV-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C=CC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2-Dimethyl-1-[4-(6-methylpyridine-3-carbonyl)piperazin-1-yl]propan-1-one](/img/structure/B7537507.png)

![4-[2-(2,3-Dimethylphenoxy)acetyl]piperazin-2-one](/img/structure/B7537535.png)
![(3-Fluorophenyl)-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]methanone](/img/structure/B7537543.png)
![4-[4-(Propan-2-yl)benzoyl]piperazin-2-one](/img/structure/B7537547.png)




![4-[2-(3-Methylphenoxy)acetyl]piperazin-2-one](/img/structure/B7537576.png)

![N-[(1,5-dimethylpyrrol-2-yl)methyl]-4-fluorobenzamide](/img/structure/B7537597.png)
